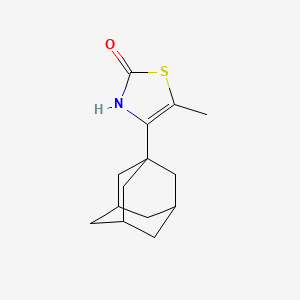
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, also known as amantadine, is a synthetic antiviral drug that was first developed in the 1960s. It is commonly used to treat Parkinson's disease, as well as to prevent and treat influenza A virus infections. Amantadine is a unique compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is complex and not fully understood. It is known to block the ion channel activity of the viral M2 protein, which is essential for viral replication. In Parkinson's disease, this compound is thought to increase dopamine release and reduce glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, this compound is thought to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Amantadine has a variety of biochemical and physiological effects, depending on the disease being treated. In Parkinson's disease, this compound increases dopamine release and reduces glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, this compound modulates the immune system and reduces inflammation, leading to reduced fatigue and improved cognitive function. In influenza A virus infections, this compound inhibits viral replication and reduces the severity and duration of symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Amantadine has several advantages for lab experiments, including its well-established synthesis method, its ability to target specific ion channels and receptors, and its potential therapeutic applications in a variety of diseases. However, there are also limitations to using 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one in lab experiments, including its potential toxicity and side effects, its limited effectiveness in certain diseases, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, including its potential use in other diseases, such as Alzheimer's disease and HIV/AIDS, its combination with other drugs for improved therapeutic efficacy, and its development as a prophylactic agent for influenza A virus infections. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that are more efficient and cost-effective.
Synthesemethoden
Amantadine is synthesized through a multi-step process that involves the reaction of 1-adamantanamine with methyl isothiocyanate, followed by cyclization with phosphorus pentoxide. The resulting product is then purified through a series of chromatographic steps to yield pure 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
Amantadine has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, multiple sclerosis, and influenza A virus infections. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to improve motor function and reduce dyskinesias. In multiple sclerosis, this compound has been shown to reduce fatigue and improve cognitive function. In influenza A virus infections, this compound has been shown to inhibit viral replication and reduce the severity and duration of symptoms.
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-8-12(15-13(16)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXZTUPVYOPFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


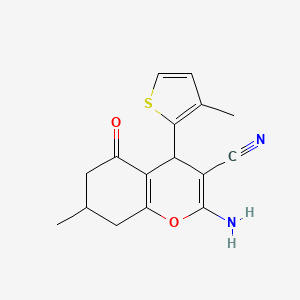
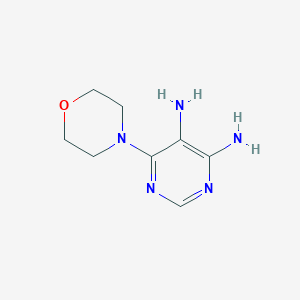
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
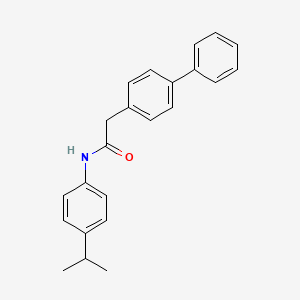
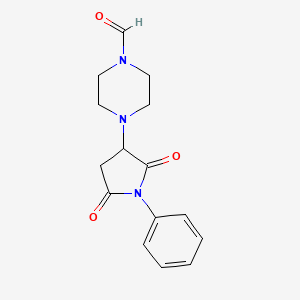

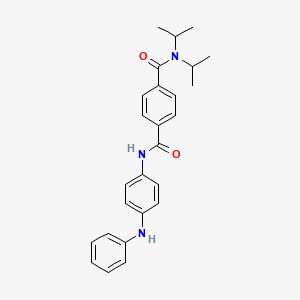
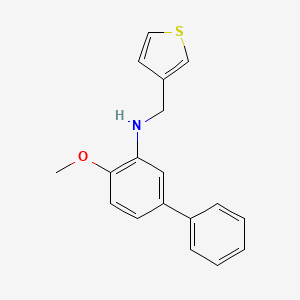

![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)
